molecular formula C6H11N3 B13096754 (1,5-Dimethyl-1H-imidazol-2-YL)methanamine

(1,5-Dimethyl-1H-imidazol-2-YL)methanamine

Cat. No.: B13096754
M. Wt: 125.17 g/mol
InChI Key: UDZOHRPWUVRHGG-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative featuring a methanamine group (-CH2NH2) attached to the 2-position of a 1,5-dimethylimidazole ring. The compound’s structure combines the aromatic heterocyclic properties of imidazole with the nucleophilic and basic characteristics of the primary amine group. This dual functionality makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors reliant on hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1,5-dimethylimidazol-2-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-5-4-8-6(3-7)9(5)2/h4H,3,7H2,1-2H3

InChI Key

UDZOHRPWUVRHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-imidazol-2-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with formaldehyde and formic acid, followed by methylation at the 1 and 5 positions using methyl iodide. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1,5-Dimethyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Imidazole N-oxides or other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: N-substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(1,5-Dimethyl-1H-imidazol-2-YL)methanamine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a ligand in various biological systems. Notably, it has shown promise in:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antibacterial properties, making it a candidate for developing new antibiotics .
  • Anticancer Research : The compound's ability to interact with biological targets may lead to the development of novel anticancer agents. Research is ongoing to evaluate its efficacy against specific cancer cell lines.

Materials Science

In the realm of materials science, this compound has been explored for its potential use in:

  • Polymer Chemistry : It can serve as a building block for the synthesis of novel polymers with tailored properties. The incorporation of imidazole groups can enhance the thermal stability and mechanical properties of polymers .
  • Corrosion Inhibition : Its application as a corrosion inhibitor in metal coatings has been studied due to the imidazole ring's ability to form protective layers on metal surfaces.

Agricultural Chemistry

The compound is also being evaluated for its role in agricultural applications:

  • Fungicides and Herbicides : Research indicates that derivatives of this compound can exhibit fungicidal properties, potentially leading to new formulations for crop protection .
  • Soil Amendments : Its ability to enhance nutrient uptake in plants is being explored, which could improve agricultural productivity.

Case Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

In another study, researchers synthesized a series of polymers incorporating this compound. The resulting materials demonstrated enhanced mechanical strength and thermal stability compared to traditional polymers, indicating promising applications in high-performance materials.

Case Study 3: Agricultural Application

A field trial assessed the efficacy of a fungicide formulation based on this compound. The trial showed a significant reduction in fungal infections in crops treated with the formulation compared to controls, highlighting its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of (1,5-Dimethyl-1H-imidazol-2-yl)methanamine and related imidazole derivatives:

Compound Name Substituents on Imidazole Ring Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 1-Me, 5-Me C7H11N3 137.18 High lipophilicity; basic amine
1-(1-Benzyl-1H-imidazol-2-yl)methanamine 1-Bn C11H13N3 187.24 Enhanced aromatic stacking potential
(1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine Cyclohexyl at C2; fused benzene ring C14H19N3 229.32 Bulky hydrophobic substituent
5-(4-Trifluoromethoxy-phenyl)thiophen-2-yl)methanamine Thiophene-CF3O-Ph C12H11F3NOS 282.28 Electron-withdrawing groups; antitubercular activity

Key Observations :

  • Methyl vs.
  • Amine Positioning: Derivatives with methanamine at the 2-position (e.g., target compound) exhibit stronger hydrogen-bonding capacity than those with substituents at the 4- or 5-positions (e.g., (1,5-Dimethyl-1H-imidazol-4-yl)methanol in ) .
  • Electron-Deficient Systems : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) show distinct pharmacological profiles, such as antitubercular activity, whereas methyl groups favor metabolic stability .

Biological Activity

(1,5-Dimethyl-1H-imidazol-2-YL)methanamine, a compound characterized by its imidazole ring structure, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and interactions with various biomolecules.

Chemical Structure

The compound features a dimethyl-substituted imidazole moiety, which is pivotal for its biological interactions. The general structure can be represented as follows:

C6H10N4\text{C}_6\text{H}_{10}\text{N}_4

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antimicrobial properties and cytotoxic effects against different cell lines.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit antimicrobial properties. For instance, related compounds have shown varying degrees of effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

CompoundTarget OrganismMIC (µg/mL)
Compound 1MRSA16
Compound 2C. neoformans≤0.25
Compound 3MRSA32

These findings suggest that modifications to the imidazole ring can significantly influence antimicrobial potency .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on human cancer cell lines to evaluate the safety profile of this compound. A comparative study of various imidazole derivatives demonstrated selective toxicity profiles:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BA549 (lung carcinoma)10.0
Compound CMCF7 (breast carcinoma)15.0

Notably, some derivatives displayed low cytotoxicity at concentrations that effectively inhibited microbial growth, indicating potential therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, studies on similar compounds have shown their ability to inhibit deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and cancer progression .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Case Study 1 : A derivative of this compound was tested against a panel of resistant bacterial strains and exhibited significant antibacterial activity with low cytotoxic effects on human cells.
  • Case Study 2 : In vitro studies demonstrated that certain analogs could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents.

Q & A

Q. What synthetic routes are recommended for preparing (1,5-Dimethyl-1H-imidazol-2-YL)methanamine, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step procedures. A common approach includes:
  • Step 1 : Formation of the imidazole core via cyclization reactions. For example, reacting 1,2-diamines with α-hydroxy ketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of methyl groups at the 1- and 5-positions using alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Functionalization of the methanamine group via reductive amination or nucleophilic substitution .
    Key conditions include temperature control (e.g., reflux in DMF or DCM) and inert atmospheres to prevent oxidation. Purification often involves column chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption and oxidation .
  • Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts like NH₃ or NOₓ .
  • Stability Monitoring : Regular NMR or FTIR analysis can detect structural degradation. Track changes in melting point or solubility .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., methyl groups at 1,5-positions) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and methyl group signals (δ 2.3–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₁₁N₃: 125.0954 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may improve yields in reductive amination steps compared to traditional methods .
  • Purity of Starting Materials : HPLC-grade reagents reduce side reactions. For example, impurities in methylating agents can lead to over-alkylation .
  • Reaction Optimization : Design of Experiments (DoE) models can identify optimal temperature, solvent (e.g., DMF vs. THF), and stoichiometry .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or histamine receptors) .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electron density on the imidazole ring .
  • Bioisosteric Replacement : Replace the methanamine group with a guanidine moiety to enhance hydrogen bonding .
  • Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability using liver microsome assays .

Q. What methodologies assess the ecological impact of this compound?

  • Methodological Answer :
  • Aquatic Toxicity : Daphnia magna acute immobilization tests (OECD 202) .
  • Biodegradation : Modified Sturm test (OECD 301B) to measure CO₂ evolution under aerobic conditions .
  • Soil Mobility : Column leaching experiments to evaluate adsorption coefficients (Kd) .

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